molecular formula C9H12ClNO2 B3267891 3-Amino-3-phenylpropanoic acid hydrochloride CAS No. 471259-71-9

3-Amino-3-phenylpropanoic acid hydrochloride

Cat. No.: B3267891
CAS No.: 471259-71-9
M. Wt: 201.65 g/mol
InChI Key: ABEBCTCOPRULFS-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanoic acid hydrochloride is a compound with the molecular formula C9H12ClNO2. It is a derivative of 3-amino-3-phenylpropanoic acid, which is a valuable β-amino acid. This compound is used in various scientific research applications, particularly in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-phenylpropanoic acid hydrochloride can be achieved through both chemical and biotechnological methods. One common method involves the enzymatic resolution of the racemic N-acetyl form of 3-amino-3-phenylpropanoic acid using microorganisms with enantiomer-specific amidohydrolyzing activity . For example, Variovorax sp. and Burkholderia sp. have been identified as microorganisms capable of producing enantiomerically pure ®- and (S)-3-amino-3-phenylpropanoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic resolution processes. These processes utilize specific microorganisms to achieve high molar conversion yields of enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-3-phenylpropanoic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-phenylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both amino and phenyl groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to form enantiomerically pure compounds through enzymatic resolution further distinguishes it from other similar compounds .

Properties

IUPAC Name

3-amino-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEBCTCOPRULFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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